2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N-(3-fluorophenyl)-2-oxoacetamide
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Overview
Description
2-(2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-N~1~-(3-FLUOROPHENYL)-2-OXOACETAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a fluorophenyl group, and an oxoacetamide moiety
Preparation Methods
The synthesis of 2-(2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-N~1~-(3-FLUOROPHENYL)-2-OXOACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the hydrazone intermediate, followed by the introduction of the fluorophenyl and oxoacetamide groups under controlled reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The dimethylamino and fluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-N~1~-(3-FLUOROPHENYL)-2-OXOACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino and fluorophenyl groups play a crucial role in binding to these targets, while the oxoacetamide moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include those with structural similarities, such as other hydrazones and oxoacetamides. Compared to these compounds, 2-(2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-N~1~-(3-FLUOROPHENYL)-2-OXOACETAMIDE is unique due to the presence of both the dimethylamino and fluorophenyl groups, which confer specific chemical and biological properties. Some similar compounds include:
- N′- { (E)- [4- (Dimethylamino)phenyl]methylene}-2-pyrazinecarbohydrazide
- 2-{(E)-[4-(Dimethylamino)benzylidene]amino}benzoic acid
This detailed overview provides a comprehensive understanding of 2-(2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-N~1~-(3-FLUOROPHENYL)-2-OXOACETAMIDE, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H17FN4O2 |
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Molecular Weight |
328.34 g/mol |
IUPAC Name |
N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(3-fluorophenyl)oxamide |
InChI |
InChI=1S/C17H17FN4O2/c1-22(2)15-8-6-12(7-9-15)11-19-21-17(24)16(23)20-14-5-3-4-13(18)10-14/h3-11H,1-2H3,(H,20,23)(H,21,24)/b19-11+ |
InChI Key |
YEMYRXJPCNIAOD-YBFXNURJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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